molecular formula C11H22NO3P B8544319 Diethyl {[di(prop-2-en-1-yl)amino]methyl}phosphonate CAS No. 56900-13-1

Diethyl {[di(prop-2-en-1-yl)amino]methyl}phosphonate

Cat. No. B8544319
CAS RN: 56900-13-1
M. Wt: 247.27 g/mol
InChI Key: HJDDLKXKJBTCFS-UHFFFAOYSA-N
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Patent
US07687635B2

Procedure details

0.60 g (2.9 mmole) of diethyl allylaminoethylphosphonate was dissolved in 50 ml dry diethyl ether, and 1.17 g (11.6 mmole) triethylamine was added. After 15 minutes of stirring at room temperature, 1.40 g of allylbromide was added dropwise. The mixture was refluxed during 4 days. 50 ml of water was added to the mixture and was subsequently extracted three times with 50 ml CH2Cl2. The organic layers were combined and dried with MgSO4. After filtering MgSO4 and subsequent evaporation of the solvent, the resulting product was further purified with high vacuum distillation, providing 0,6 gram (2,4 mmole, 84% yield) diethyl diallylaminomethylphosphonate having a boiling point of 65° C. under a reduced pressure of 0.1 mbar. This product was further characterised by the following spectra:
Name
diethyl allylaminoethylphosphonate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC[CH2:6][P:7](=[O:14])([O:11][CH2:12][CH3:13])[O:8][CH2:9][CH3:10])C=C.C([N:17]([CH2:20][CH3:21])CC)C.[CH2:22](Br)[CH:23]=[CH2:24].O.[CH2:27](OCC)C>>[CH2:22]([N:17]([CH2:6][P:7](=[O:14])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:20][CH:21]=[CH2:27])[CH:23]=[CH2:24]

Inputs

Step One
Name
diethyl allylaminoethylphosphonate
Quantity
0.6 g
Type
reactant
Smiles
C(C=C)NCCP(OCC)(OCC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed during 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted three times with 50 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
MgSO4 and subsequent evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the resulting product was further purified with high vacuum distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)N(CC=C)CP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT
AMOUNT: MASS
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.